molecular formula C23H32N2O4 B216155 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine

1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine

カタログ番号 B216155
分子量: 400.5 g/mol
InChIキー: ZOJJVSZFIYSTHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine family. It is a dopamine reuptake inhibitor, which means that it blocks the reabsorption of dopamine in the brain, leading to an increase in its concentration. This property makes GBR 12909 a potential drug candidate for various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.

作用機序

1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 works by blocking the dopamine transporter, which is responsible for reabsorbing dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopaminergic neurotransmission.
Biochemical and Physiological Effects:
1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has been shown to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibition, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has been shown to increase the release of dopamine in the striatum, the brain region responsible for motor control and reward. 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has also been shown to increase the release of norepinephrine and serotonin in the brain, which may contribute to its therapeutic effects.

実験室実験の利点と制限

One advantage of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 is its high selectivity for the dopamine transporter, which reduces the risk of off-target effects. However, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has a relatively short half-life, which may limit its usefulness in long-term studies. Additionally, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has a low solubility in water, which may make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for research on 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909. One area of interest is its potential therapeutic applications in other neurological disorders, such as schizophrenia and depression. Another area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909. Finally, there is a need for further studies on the long-term effects of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909, particularly in terms of its potential for abuse and addiction.

合成法

1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethoxyphenol with butyl bromide in the presence of a base to form 4-(2,6-dimethoxyphenoxy)butyl bromide. This intermediate is then reacted with 2-methoxyphenylpiperazine in the presence of a palladium catalyst to form 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909.

科学的研究の応用

1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of Parkinson's disease, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has been shown to improve motor function and reduce the loss of dopaminergic neurons. In ADHD, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has been shown to improve attention and reduce hyperactivity in animal models. In addiction, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has been shown to reduce drug-seeking behavior in animal models of cocaine and methamphetamine addiction.

特性

製品名

1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine

分子式

C23H32N2O4

分子量

400.5 g/mol

IUPAC名

1-[4-(2,6-dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C23H32N2O4/c1-26-20-10-5-4-9-19(20)25-16-14-24(15-17-25)13-6-7-18-29-23-21(27-2)11-8-12-22(23)28-3/h4-5,8-12H,6-7,13-18H2,1-3H3

InChIキー

ZOJJVSZFIYSTHC-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)OCCCCN2CCN(CC2)C3=CC=CC=C3OC

正規SMILES

COC1=C(C(=CC=C1)OC)OCCCCN2CCN(CC2)C3=CC=CC=C3OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。